molecular formula C16H18N4O2 B2751472 (E)-N'-(4-methoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide CAS No. 1477482-59-9

(E)-N'-(4-methoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B2751472
CAS No.: 1477482-59-9
M. Wt: 298.346
InChI Key: RYFCSFKHWWRMDE-LICLKQGHSA-N
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Description

(E)-N'-(4-Methoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide (CAS: 1477482-59-9) is a hydrazide-derived compound featuring a tetrahydroindazole core linked to a 4-methoxybenzylidene moiety via an E-configured imine bond. Its molecular formula is C₁₆H₁₈N₄O₂, with a molecular weight of 298.346 g/mol (monoisotopic mass: 298.142976 Da) . The 4-methoxy group on the benzylidene substituent contributes to its electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-12-8-6-11(7-9-12)10-17-20-16(21)15-13-4-2-3-5-14(13)18-19-15/h6-10H,2-5H2,1H3,(H,18,19)(H,20,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFCSFKHWWRMDE-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. In cancer cells, it may induce apoptosis by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

Hydroxy-Methoxy Substitution
  • Compound: N′-[(E)-(3-Hydroxy-4-methoxyphenyl)methylene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide (CAS: 1477482-47-5) Formula: C₁₆H₁₈N₄O₃ Molecular Weight: 314.345 g/mol Key Difference: Introduction of a 3-hydroxy group adjacent to the 4-methoxy on the phenyl ring.
Fluorine Substitution
  • Compound : N'-(4-Fluorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
    • Formula : C₁₅H₁₅FN₄O
    • Molecular Weight : 286.304 g/mol
    • Key Difference : Replacement of methoxy with a 4-fluoro group . Fluorine’s electronegativity may alter electronic distribution and metabolic stability, favoring hydrophobic interactions in biological systems .
Methyl Substitution (Suprafenacine)
  • Compound : N'-[(E)-(4-Methylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide (Suprafenacine, CAS: 1477482-50-0)
    • Formula : C₁₆H₁₈N₄O
    • Molecular Weight : 282.34 g/mol
    • Key Difference : 4-Methyl group instead of methoxy. The methyl group increases lipophilicity, enhancing membrane permeability. Suprafenacine is a microtubule destabilizer with selective cytotoxicity against cancer cells .
tert-Butyl Substitution

Physicochemical Properties

Property Target Compound 3-Hydroxy-4-Me Analog Suprafenacine (4-Me) 4-Fluoro Analog
Molecular Weight (g/mol) 298.346 314.345 282.34 286.304
LogP (Predicted) ~2.5 ~1.8 (due to -OH) ~3.0 ~2.7
Hydrogen Bond Acceptors 5 6 4 5
Rotatable Bonds 4 4 4 4

Crystallographic and Computational Insights

  • The target compound’s structure is stabilized by intramolecular N–H⋯O hydrogen bonds , as seen in related hydrazides (e.g., (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide) .
  • Density Functional Theory (DFT) studies on similar compounds (e.g., (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide) reveal planar geometries optimized for π-π stacking and target binding .

Biological Activity

(E)-N'-(4-methoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

  • Chemical Formula : C16H18N4O2
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 1477482-59-9

Antibacterial Activity

Research indicates that the compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been determined through standard assays.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.25 - 125
Pseudomonas aeruginosa62.5 - 250

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways .

Antifungal Activity

The compound also demonstrates antifungal activity, although it is less potent compared to its antibacterial effects. The following table summarizes the antifungal activity:

Fungal Strain MIC (µg/mL)
Candida albicans62.5
Aspergillus niger125

While the activity is moderate, it suggests potential for further development in antifungal therapies .

Anticancer Activity

The anticancer potential of (E)-N'-(4-methoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been evaluated against several cancer cell lines. Notably, it has shown promising results against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

Cell Line IC50 (µM)
MCF-724.74
HCT-11618.50

The compound's mechanism of action in cancer cells includes the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Case Studies

  • Study on Antibacterial Activity : A study published in MDPI explored the effectiveness of various Schiff base derivatives, including our compound of interest. It was found that (E)-N'-(4-methoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .
  • Anticancer Evaluation : Another research effort focused on the cytotoxic effects against breast cancer cell lines. The study highlighted that this compound not only inhibited cell growth but also enhanced apoptosis markers significantly when compared to control groups .

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